Methyl6-aminoindoline-2-carboxylatehydrochloride
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Overview
Description
Preparation Methods
The synthesis of Methyl6-aminoindoline-2-carboxylatehydrochloride involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol . This method yields the corresponding tricyclic indole, which can then be further processed to obtain this compound .
Chemical Reactions Analysis
Methyl6-aminoindoline-2-carboxylatehydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and methanol . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Fischer indole synthesis produces tricyclic indole derivatives .
Scientific Research Applications
Methyl6-aminoindoline-2-carboxylatehydrochloride has numerous scientific research applications. In chemistry, it is used as a precursor for the synthesis of various indole derivatives, which have shown significant biological activities . In biology and medicine, indole derivatives are known for their antiviral, anti-inflammatory, anticancer, and antimicrobial properties . These compounds are also used in the development of new therapeutic agents for the treatment of various diseases .
Mechanism of Action
The mechanism of action of Methyl6-aminoindoline-2-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Methyl6-aminoindoline-2-carboxylatehydrochloride can be compared with other indole derivatives, such as indole-2-carboxamide and indole-3-carboxamide . These compounds share similar structural features but differ in their biological activities and applications. The presence of the carboxamide moiety in indole derivatives gives them unique inhibitory properties, making them valuable in medicinal chemistry .
Properties
Molecular Formula |
C10H13ClN2O2 |
---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
methyl 6-amino-2,3-dihydro-1H-indole-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H12N2O2.ClH/c1-14-10(13)9-4-6-2-3-7(11)5-8(6)12-9;/h2-3,5,9,12H,4,11H2,1H3;1H |
InChI Key |
CANJBTFPHJLNIN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2=C(N1)C=C(C=C2)N.Cl |
Origin of Product |
United States |
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